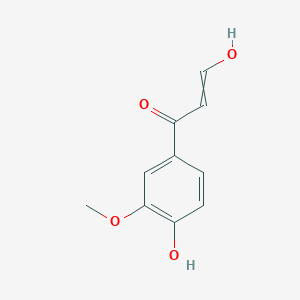
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, also known as β-Hydroxypropiovanillone, is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.1999 g/mol . This compound is a derivative of vanillin and is characterized by the presence of hydroxyl and methoxy groups on the aromatic ring, as well as a propenone side chain. It is commonly found in various plants and has been studied for its potential biological activities and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one can be achieved through several methods. One common approach involves the condensation of vanillin with acetone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone side chain to a saturated propanol group.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with different electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: Research has shown its potential in developing anti-inflammatory and anticancer agents.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The biological effects of 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and inhibiting oxidative enzymes . Additionally, it can interfere with inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . These actions contribute to its potential therapeutic effects in various diseases.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
Propiovanillone: This compound has a similar aromatic structure but differs in the side chain.
Coniferyl alcohol: This compound has a similar aromatic structure with a hydroxyl group but differs in the side chain.
Uniqueness
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is unique due to its combination of hydroxyl, methoxy, and propenone groups, which contribute to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
139061-28-2 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O4/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-6,11,13H,1H3 |
InChI Key |
GUUICFJNNHHWCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C=CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


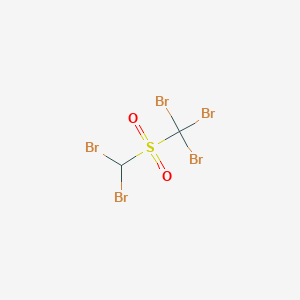
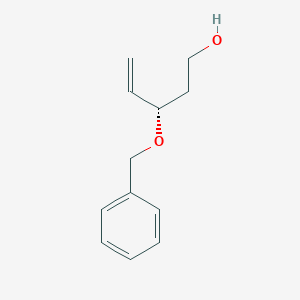

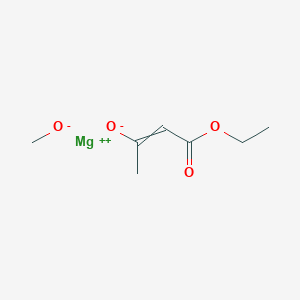
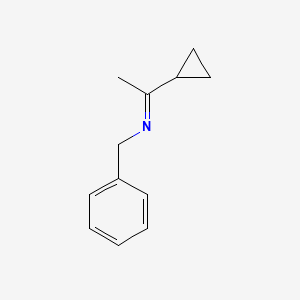
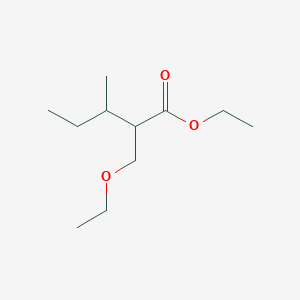
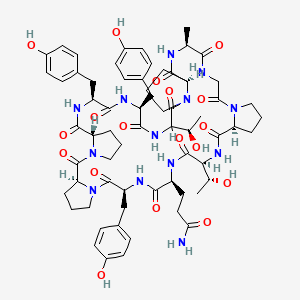
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
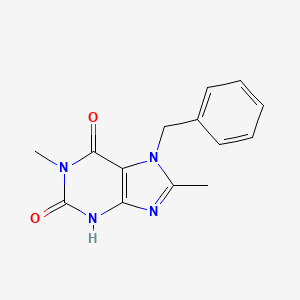
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
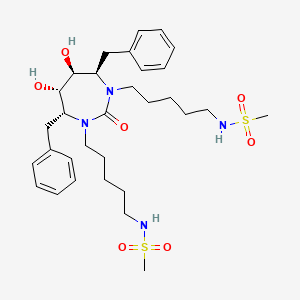
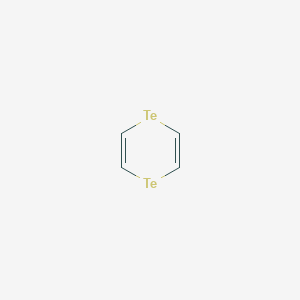
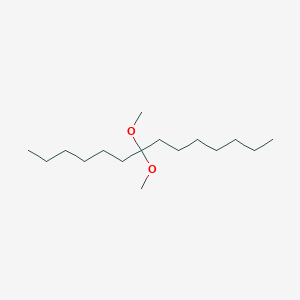
![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
